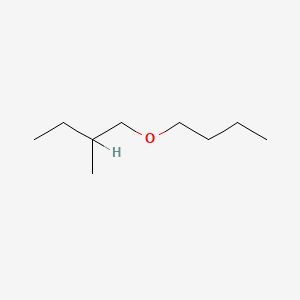

1-Butoxy-2-methylbutane

Description

Reaction of 2-Methylbutanol with Butyl Halides

A direct approach to synthesizing 1-butoxy-2-methylbutane involves the reaction of 2-methylbutanol with a suitable butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane. lookchem.combac-lac.gc.ca This reaction is typically performed in the presence of a base, which deprotonates the hydroxyl group of 2-methylbutanol to form the more nucleophilic 2-methylbutoxide anion. The subsequent nucleophilic attack of this alkoxide on the butyl halide results in the formation of the desired ether and a salt byproduct.

The choice of base and reaction conditions can influence the efficiency of the reaction. Stronger bases, such as sodium hydride, are often employed to ensure complete deprotonation of the alcohol. youtube.com The reaction is also subject to competing elimination reactions, particularly if the alkyl halide is sterically hindered. brainly.com

Williamson Ether Synthesis Adaptations

The Williamson ether synthesis is a classic and versatile method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comwikipedia.org In the context of this compound, this synthesis would involve the reaction between an alkali metal salt of 2-methylbutanol (an alkoxide) and a butyl halide. organicchemistrytutor.com This reaction proceeds via an S"N"2 mechanism, where the alkoxide ion acts as the nucleophile and displaces the halide from the butyl group. wikipedia.org

For this specific synthesis, two main variations of the Williamson ether synthesis are possible:

Route A: Reaction of sodium 2-methylbutoxide with 1-bromobutane.

Route B: Reaction of sodium butoxide with 2-methyl-1-halobutane.

The success of the Williamson synthesis is highly dependent on the steric hindrance of the reactants. masterorganicchemistry.com Since the reaction follows an S"N"2 pathway, it is most efficient with primary alkyl halides. wikipedia.org Tertiary alkyl halides are prone to undergo elimination reactions instead. masterorganicchemistry.com Therefore, Route A, utilizing a primary butyl halide, would be the preferred and more efficient pathway for the synthesis of this compound.

A related approach involves the alkylation of ketones via their silyl (B83357) enol ethers, which can then be reduced to the corresponding ether. This method has been shown to be effective for the α-tert-alkylation of ketones. orgsyn.org

Table 1: Comparison of Williamson Ether Synthesis Routes for this compound

| Route | Alkoxide | Alkyl Halide | Primary/Secondary/Tertiary Halide | Expected Outcome |

|---|---|---|---|---|

| A | Sodium 2-methylbutoxide | 1-Bromobutane | Primary | Favorable for ether formation (S"N"2) |

| B | Sodium butoxide | 2-Methyl-1-bromobutane | Primary | Favorable for ether formation (S"N"2) |

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-6-7-10-8-9(3)5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKMWZZHCGSIRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337878 | |

| Record name | 1-Butoxy-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62238-03-3 | |

| Record name | 1-Butoxy-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Esterification Routes to Ether Linkages

While esterification typically leads to the formation of esters, certain reductive methods can convert esters into ethers. arkat-usa.orgresearchgate.net This transformation provides an alternative pathway to ether synthesis, although it is generally less direct than alkylation methods. The process involves the reduction of the ester carbonyl group.

Recent advancements have demonstrated that the selective reduction of esters to ethers can be achieved using specific catalysts. apexmolecular.com For instance, the use of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) in the presence of a reducing agent can facilitate the conversion of an ester to an ether. apexmolecular.com In the synthesis of 1-butoxy-2-methylbutane, this would hypothetically involve the initial formation of butyl 2-methylbutanoate, followed by its selective reduction.

Electrophilic Fluorination Techniques in Synthesis

Electrophilic fluorination is a process that introduces a fluorine atom into a molecule and is not a direct method for synthesizing the ether 1-butoxy-2-methylbutane itself. wikipedia.org However, this ether has been noted as a compound of interest in the synthesis of fluoroxy-containing compounds, which can act as electrophilic fluorinating reagents. lookchem.comchemicalbook.com

The synthesis of such fluorinating agents can sometimes involve the use of elemental fluorine or other electrophilic fluorine sources like Selectfluor or N-fluorobenzenesulfonimide (NFSI). researchgate.netnumberanalytics.com These reactions often proceed through mechanisms that can be sensitive to the structure of the substrate. wikipedia.org While not a synthetic route to the ether, the application of this compound in this area highlights its relevance in the broader context of synthetic chemistry.

Applications of 1 Butoxy 2 Methylbutane in Advanced Chemical Synthesis

Intermediate in Organic Synthesis

Ethers are generally characterized by their chemical stability and are often employed as solvents in organic reactions due to their lack of reactivity towards many reagents, including dilute acids, bases, and nucleophiles. openstax.org The robustness of the ether linkage in compounds like 1-Butoxy-2-methylbutane makes it a reliable molecular scaffold or protecting group under various reaction conditions.

The primary reactive pathway for ethers is cleavage of the carbon-oxygen bond, a reaction typically facilitated by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org In the case of this compound, acidic cleavage would break the ether linkage to yield an alcohol and an alkyl halide. The specific products formed would depend on the reaction mechanism (SN1 or SN2), which is dictated by the structure of the alkyl groups attached to the oxygen atom. openstax.org

Given that this compound possesses a primary butyl group and a primary, but more sterically hindered, 2-methylbutyl group, the cleavage would likely proceed via an SN2 mechanism. In this scenario, the nucleophilic halide ion (Br⁻ or I⁻) would attack the less sterically hindered carbon atom of the protonated ether. openstax.org This would preferentially yield 1-bromobutane (B133212) or 1-iodobutane (B1219991) and 2-methyl-1-butanol.

This cleavage reaction allows this compound to serve as a synthetic intermediate, providing a route to generate alcohols and alkyl halides that can then be used in subsequent synthetic steps.

| Reagent | Reaction Type | Primary Alkyl Halide Product | Alcohol Product |

|---|---|---|---|

| Hydrobromic Acid (HBr) | Acidic Cleavage (SN2) | 1-Bromobutane | 2-Methyl-1-butanol |

| Hydroiodic Acid (HI) | Acidic Cleavage (SN2) | 1-Iodobutane | 2-Methyl-1-butanol |

Precursor for Fluorinated Organic Compounds

A significant and specific application of this compound is its use as a compound of research interest in the synthesis of fluoroxy-containing compounds. lookchem.comchemicalbook.com These resulting compounds are valuable in organic chemistry as they can function as electrophilic fluorinating reagents. lookchem.comchemicalbook.com

Electrophilic fluorinating reagents are crucial for the introduction of fluorine atoms into organic molecules. The incorporation of fluorine can dramatically alter the physical, chemical, and biological properties of a compound, enhancing characteristics such as metabolic stability, lipophilicity, and binding affinity. jk-sci.commasterorganicchemistry.com Consequently, fluorinated organic compounds are of great interest in medicinal chemistry and materials science. transformationtutoring.com

The use of this compound in this context highlights its role as a specialized precursor, where its specific ether structure is foundational for the construction of the fluoroxy-containing reagents. The stability of the ether allows it to be carried through initial reaction steps before the final fluorination stage.

| Application Area | Role of this compound | Resulting Product Class | Utility of Product |

|---|---|---|---|

| Advanced Synthesis | Precursor | Fluoroxy-containing compounds | Electrophilic Fluorinating Reagents |

Computational Chemistry and Theoretical Modeling of 1 Butoxy 2 Methylbutane

Quantum Mechanical Studies on Energetics and Conformations

Quantum mechanical (QM) methods are essential for accurately describing the electronic structure of molecules, which in turn governs their energy and geometry. For a flexible molecule like 1-butoxy-2-methylbutane, these calculations are used to explore its conformational landscape.

Research Findings: The conformational analysis of ethers using QM methods, such as Density Functional Theory (DFT), reveals a complex potential energy surface with multiple stable conformers. illinois.edu For this compound, rotations around the C-O and C-C single bonds lead to various spatial arrangements of the butyl and 2-methylbutyl groups. Calculations identify low-energy conformers by optimizing the geometry of different initial structures. The relative energies of these conformers are determined with high accuracy, often using advanced methods like coupled-cluster theory (e.g., CCSD(T)) as a benchmark. nih.gov

Studies on analogous compounds, such as butane-1,4-diol and various alkoxypropanols, show that intramolecular interactions, including weak hydrogen bonds and van der Waals forces, dictate the relative stability of conformers. researchgate.netresearchgate.net For this compound, the orientation of the alkyl chains relative to the ether oxygen is a key determinant of conformational energy. Natural Bond Orbital (NBO) analysis is often employed to understand the electronic origins of these preferences, such as hyperconjugative effects. nih.govresearchgate.net

Table 5.1: Illustrative Conformational Analysis of this compound This table presents hypothetical data for the principal conformers of this compound, as would be determined by quantum mechanical calculations. The energy values are representative of typical energy differences found in similar ethers.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kJ/mol) | Population at 298 K (%) |

| Anti-Anti (gauche) | ~180° | 0.00 | 45 |

| Anti-Gauche | ~180° | 1.20 | 25 |

| Gauche-Anti | ~60° | 2.50 | 15 |

| Gauche-Gauche | ~60° | 4.00 | 10 |

| Other | Various | >5.00 | 5 |

Molecular Dynamics Simulations of Reactivity Profiles

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. While QM methods are excellent for static properties, MD is suited for exploring the pathways and mechanisms of reactions in a more realistic, time-dependent manner.

Research Findings: MD simulations, particularly those employing reactive force fields (ReaxFF) or ab initio MD (AIMD), can be used to investigate the reactivity of ethers under specific conditions, such as high temperature and pressure relevant to combustion. bham.ac.uk For instance, simulations can track the trajectory of a reaction, like hydrogen abstraction from the ether molecule, and the subsequent fate of the resulting radical species. research-solution.com

In the context of this compound, MD simulations could elucidate its decomposition pathways. These simulations can reveal how the molecule interacts with reactive species like hydroxyl radicals (•OH) and how the initial radical formed upon hydrogen abstraction undergoes further reactions. research-solution.com Cage effects, where the surrounding solvent or gas molecules influence the probability of reactive intermediates recombining or diffusing apart, are also a key aspect that can be studied with MD. acs.org Such simulations are instrumental in building kinetic models for complex systems like engine combustion. osti.gov

Structure-Reactivity Relationship Prediction via Computational Methods

A central goal of computational chemistry is to predict how a molecule's structure influences its reactivity. windows.net By calculating specific molecular properties (descriptors), it is possible to establish quantitative structure-reactivity relationships (QSRRs).

Research Findings: For ethers, reactivity is often related to the strength of the C-H bonds, as hydrogen abstraction is a common initial step in oxidation and combustion processes. dlr.de Computational methods can accurately calculate bond dissociation energies (BDEs) for each C-H bond in this compound. The presence of the electron-withdrawing oxygen atom weakens the C-H bonds on the adjacent carbon atoms (the α-carbons), making them more susceptible to abstraction.

Theoretical studies on various ethers have successfully correlated calculated BDEs with experimentally observed reaction rates. dlr.de Other computed descriptors, such as ionization potential, electron affinity, and atomic charges derived from the electrostatic potential, can also be used to build predictive models for properties like sooting tendency or cetane number. chemrxiv.orgbham.ac.uk These models allow for the rapid screening of many different fuel candidates without the need for extensive experimentation.

Table 5.2: Predicted Structure-Reactivity Descriptors for C-H Bonds in this compound This table shows representative calculated bond dissociation energies (BDEs) for different types of C-H bonds in this compound. Lower BDEs indicate a higher reactivity towards hydrogen abstraction at that site.

| C-H Bond Location | Bond Type | Predicted BDE (kJ/mol) | Relative Reactivity |

| Cα (next to ether O) on butyl chain | Secondary | 395 | High |

| Cα (next to ether O) on 2-methylbutyl chain | Secondary | 397 | High |

| Cβ on 2-methylbutyl chain | Tertiary | 402 | Medium |

| Other C-H bonds | Primary/Secondary | 410-420 | Low |

Isomerization Pathway Analysis through Theoretical Calculations

Isomerization, the process by which a molecule rearranges into a constitutional isomer, is a critical reaction pathway for alkyl radicals formed from fuels. Theoretical calculations are uniquely suited to map out the complex potential energy surfaces of these reactions.

Research Findings: Following hydrogen abstraction from this compound, the resulting radical can undergo isomerization via an internal hydrogen shift. For alkoxy radicals, which can form during ether combustion, 1,5-H shifts are particularly common and important. researchgate.net These reactions proceed through a cyclic transition state.

Quantum chemical calculations are used to locate the geometry of these transition states and compute the activation energy (energy barrier) for the isomerization reaction. researchgate.net By comparing the activation energies for different possible isomerization pathways (e.g., 1,4-H shift, 1,5-H shift, 1,6-H shift), the most favorable reaction channel can be identified. For example, theoretical studies on n-butane isomerization show that the reaction proceeds through several intermediate steps and transition states, which can be fully characterized computationally. frontiersin.org This information is vital for developing accurate chemical kinetic models that predict fuel performance and emissions, as isomerization competes with other reaction pathways like β-scission or reaction with oxygen. researchgate.netunizar.es

Table 5.3: Hypothetical Isomerization Pathways for a this compound Radical This table outlines potential isomerization reactions for a radical derived from this compound, with representative activation energies calculated via theoretical methods.

| Reaction Type | Transition State Ring Size | Calculated Activation Energy (kJ/mol) | Significance |

| 1,5-H shift (from butyl group) | 6-membered | 50 | Highly Favorable |

| 1,6-H shift (from 2-methylbutyl group) | 7-membered | 65 | Favorable |

| 1,4-H shift (from butyl group) | 5-membered | 90 | Less Favorable |

| 1,2-H shift | 3-membered | >150 | Unlikely |

Environmental Fate and Degradation Chemistry of 1 Butoxy 2 Methylbutane

Atmospheric Degradation Pathways

The degradation of 1-butoxy-2-methylbutane in the troposphere is primarily initiated by reactions with photochemically generated radicals. These reactions transform the parent compound into smaller, more oxidized products.

The dominant degradation pathway for this compound in the sunlit atmosphere is its reaction with hydroxyl radicals (•OH). This reaction proceeds primarily through the abstraction of a hydrogen atom from a carbon-hydrogen bond. The presence of the ether oxygen atom activates the adjacent C-H bonds, making them more susceptible to abstraction. researchgate.net For branched ethers, hydrogen abstraction is most likely to occur at the tertiary carbon atom and the carbon atoms adjacent to the ether linkage due to the lower bond dissociation energies at these positions.

The rate constants for the reaction of •OH with various ethers and branched alkanes provide an estimate for the atmospheric lifetime of this compound. Based on structure-activity relationships (SARs), the rate constant for the reaction of •OH with this compound can be estimated. utoronto.ca The atmospheric lifetime (τ) of the compound with respect to reaction with •OH can then be calculated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the reaction rate constant and [OH] is the average atmospheric concentration of hydroxyl radicals (typically around 1 x 10^6 molecules/cm³).

Table 1: Estimated Rate Constants and Atmospheric Lifetimes for the Reaction of •OH with this compound and Related Compounds at 298 K

| Compound | k_OH (cm³/molecule·s) | Estimated Atmospheric Lifetime |

| This compound | ~1.5 x 10⁻¹¹ (estimated) | ~18.5 hours |

| Diethyl Ether | 1.29 x 10⁻¹¹ researchgate.net | ~21.5 hours |

| Methyl t-butyl ether (MTBE) | 2.8 x 10⁻¹² rsc.org | ~4.1 days |

| 2-Methylbutane (Isopentane) | 3.9 x 10⁻¹² | ~3 days |

Note: The rate constant for this compound is an estimation based on SAR methods. Atmospheric lifetimes are calculated assuming an average global •OH concentration of 1 x 10⁶ molecules/cm³.

The initial reaction with •OH forms a carbon-centered radical, which rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can then undergo further reactions, leading to the formation of stable products such as aldehydes, ketones, and other oxygenated compounds. nih.gov

During nighttime, in the absence of sunlight, the nitrate (B79036) radical (NO₃•) becomes a significant atmospheric oxidant. The reaction of ethers with NO₃• radicals also proceeds via hydrogen abstraction. While generally slower than the reaction with •OH radicals, this pathway can be a significant removal process for certain VOCs, especially in urban and polluted environments where concentrations of nitrogen oxides (NOx) are elevated. acs.orgnih.gov

The rate constants for the reaction of NO₃• with ethers are influenced by the structure of the ether. For this compound, the presence of a tertiary hydrogen and hydrogens on carbons alpha to the ether oxygen suggests it will be reactive towards NO₃•.

Table 2: Estimated Rate Constants and Atmospheric Lifetimes for the Reaction of NO₃• with this compound and Related Compounds at 298 K

| Compound | k_NO₃ (cm³/molecule·s) | Estimated Atmospheric Lifetime |

| This compound | ~5.0 x 10⁻¹⁵ (estimated) | ~23 days |

| Diethyl Ether | 4.3 x 10⁻¹⁵ acs.org | ~27 days |

| Tetrahydrofuran | 5.36 x 10⁻¹³ nih.gov | ~2.2 days |

Note: The rate constant for this compound is an estimation based on available data for similar compounds. Atmospheric lifetimes are calculated assuming an average nighttime NO₃• concentration of 5 x 10⁸ molecules/cm³.

The reaction with NO₃• leads to the formation of an alkyl radical and nitric acid (HNO₃). The alkyl radical then follows similar pathways as those formed from the •OH reaction, reacting with O₂ to form a peroxy radical.

Mechanisms of Environmental Dissipation for Branched Ethers

The environmental dissipation of branched ethers like this compound is a multi-faceted process involving both atmospheric degradation and partitioning into other environmental compartments.

Once released into the atmosphere, the primary dissipation mechanism is chemical degradation initiated by reactions with •OH and NO₃• radicals, as detailed above. The branching in the structure of this compound can influence its degradation rate. The presence of a tertiary hydrogen atom generally increases the reactivity towards radical attack compared to linear ethers. acs.org

The degradation products of branched ethers in the atmosphere are typically smaller, more water-soluble, and more easily removed from the atmosphere through wet and dry deposition. For example, the oxidation of the butoxy group can lead to the formation of butanal and butanols, while oxidation of the 2-methylbutyl group can produce 2-methylbutanal and 2-methylbutanols. Further oxidation can lead to the formation of carboxylic acids and ultimately carbon dioxide. nih.gov

Research on 1 Butoxy 2 Methylbutane As a Biofuel Component

Combustion Characteristics Studies

Key Inferred Combustion Properties:

Improved Cetane/Octane (B31449) Number: The addition of ethers to fuels can influence their ignition properties. Depending on the base fuel, 1-butoxy-2-methylbutane could potentially increase the octane number in gasoline, making it more resistant to knocking, or improve the cetane number in diesel, leading to shorter ignition delays. nasa.gov

Reduced Particulate Matter and Carbon Monoxide: The presence of an oxygen atom within the this compound molecule would likely contribute to a reduction in the formation of particulate matter (soot) and carbon monoxide (CO) during combustion. morressier.comnih.gov This is a common benefit observed with oxygenated fuels, as the additional oxygen promotes the oxidation of carbon to carbon dioxide (CO2). researchgate.net

Effect on Nitrogen Oxides (NOx): The impact of ether additives on nitrogen oxide (NOx) emissions can be variable. While the improved combustion efficiency can sometimes lead to higher combustion temperatures, which in turn can increase NOx formation, some studies on ether blends have shown a reduction in NOx emissions under certain engine operating conditions. atlantis-press.comatlantis-press.com The specific effect of this compound would require experimental verification.

Influence of Branched Structure: The branched structure of this compound is a significant feature. Research on branched-chain ethers suggests that they can have favorable combustion properties, including higher reactivity and potentially lower sooting tendencies compared to their linear counterparts. morressier.comresearchgate.net This is attributed to the different bond dissociation energies and the formation of more stable radical intermediates during combustion.

A comparative look at the properties of various fuel ethers can provide context for the anticipated performance of this compound.

| Ether Compound | Molecular Formula | Key Combustion-Related Findings |

|---|---|---|

| Methyl tert-butyl ether (MTBE) | C5H12O | Reduces CO and hydrocarbon emissions; can increase NOx emissions. iea-amf.org |

| Ethyl tert-butyl ether (ETBE) | C6H14O | Reduces mutagenicity and BTEX content of exhaust. nih.gov |

| Diethyl ether (DEE) | C4H10O | Increases brake thermal efficiency and reduces CO, HC, and NOx emissions in blends. atlantis-press.comatlantis-press.com |

| Oxymethylene ethers (OMEs) | Varies | Significant reduction in soot production. acs.org |

Environmental Impact Assessments in Renewable Energy Contexts

Specific environmental impact assessments for this compound in the context of renewable energy are not available. However, the environmental fate and effects of other fuel ethers have been subjects of considerable research, offering insights into the potential environmental considerations for this compound.

Anticipated Environmental Considerations:

Air Quality: As an oxygenate, this compound has the potential to improve air quality by reducing emissions of CO, unburned hydrocarbons, and particulate matter from vehicle exhausts. researchgate.net However, the potential for increased emissions of aldehydes, which are products of incomplete ether combustion, would need to be assessed. iea-amf.org

Water Contamination: A significant environmental concern with some fuel ethers, such as MTBE, has been their potential to contaminate groundwater. Ethers can be more water-soluble and less biodegradable than conventional gasoline components, leading to their persistence in the subsurface. auburn.edu The water solubility and biodegradability of this compound would be critical factors in determining its environmental risk profile in case of spills or leaks.

Biodegradability: The biodegradability of ethers can vary significantly depending on their chemical structure. While some ethers are recalcitrant to microbial degradation, others can be broken down under specific environmental conditions. The branched structure of this compound might influence its susceptibility to biodegradation.

The following table summarizes the general environmental impacts observed with the use of ether fuel additives.

| Environmental Aspect | General Impact of Ether Fuel Additives |

|---|---|

| Air Emissions (CO, HC, PM) | Generally reduced due to improved combustion. nih.govresearchgate.net |

| Air Emissions (NOx) | Variable impact; can increase or decrease depending on the specific ether and engine conditions. atlantis-press.comiea-amf.org |

| Air Emissions (Aldehydes) | Potential for increased emissions. iea-amf.org |

| Groundwater | Potential for contamination due to water solubility and persistence of some ethers. auburn.edu |

| Biodegradability | Varies significantly among different ether compounds. |

Exploration of 1 Butoxy 2 Methylbutane As a Specialty Solvent in Chemical Processes

Solubility Characteristics in Diverse Chemical Systems

Below is a table outlining the expected solubility of 1-Butoxy-2-methylbutane in various classes of chemical solvents, based on the general properties of ethers. libretexts.orgbyjus.comyoutube.com

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Water, Ethanol | Very Low to Immiscible (Water); Soluble (Ethanol) | The large nonpolar alkyl structure outweighs the polarity of the ether group, leading to poor miscibility with water. It is expected to be soluble in alcohols, which have both polar and nonpolar character. libretexts.org |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Soluble | These solvents can engage in dipole-dipole interactions but do not have the strong hydrogen-bonding network of water, making them compatible with the moderate polarity and large alkyl structure of the ether. libretexts.org |

| Non-Polar | Hexane, Toluene | Soluble | The significant hydrocarbon character of this compound allows for strong van der Waals forces with non-polar solvents. youtube.com |

Performance in Specific Research-Scale Reaction Media

A comprehensive review of available scientific literature indicates a lack of specific studies where this compound has been utilized as a primary reaction solvent. While its physical properties suggest it could function as a medium-polarity, aprotic solvent, there are no documented research-scale reactions detailing its performance, such as its effect on reaction kinetics, product yields, or selectivity.

The compound has been identified as being of research interest, but in the context of its use as a precursor for the synthesis of other molecules, specifically fuoroxy-containing compounds which can serve as electrophilic fluorinating reagents. lookchem.com In this capacity, this compound acts as a reactant rather than a solvent medium. Due to the absence of published data on its application as a reaction solvent, no performance findings can be presented.

Comparative Studies with Structurally Analogous Compounds

Analysis of Related Butoxy and Alkyl Ether Derivatives

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. byjus.com Their general formula is R-O-R', and they possess a bent C-O-C linkage due to the sp3 hybridization of the oxygen atom. byjus.comvedantu.comchemicalbook.com This structure results in a net dipole moment because the C-O-C bond angle is not 180°, preventing the individual bond dipoles from canceling each other out. byjus.comlibretexts.org

The physical properties of ethers, such as boiling point and solubility, are heavily influenced by the nature of the alkyl groups. Unlike alcohols, ether molecules cannot form hydrogen bonds with each other, which leads to significantly lower boiling points compared to alcohols of similar molecular weight. libretexts.orgaakash.ac.inlibretexts.org Their boiling points are more comparable to those of alkanes with a similar molecular mass. byjus.comlibretexts.org However, the oxygen atom in an ether can act as a hydrogen bond acceptor, allowing smaller ethers to have some solubility in water. libretexts.orglibretexts.org This solubility diminishes as the length of the alkyl chains increases and the nonpolar character of the molecule becomes more dominant. libretexts.org

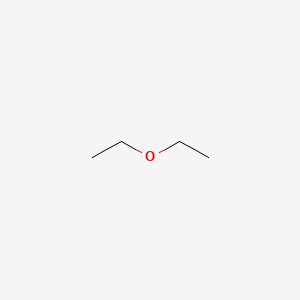

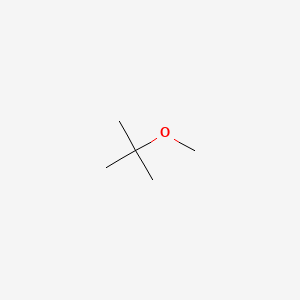

1-Butoxy-2-methylbutane is an unsymmetrical ether with a nine-carbon backbone. Its properties can be benchmarked against other common ethers, including both symmetrical and unsymmetrical, as well as those with different functional groups, like the hydroxyl group in glycol ethers. For instance, diethyl ether is a small, volatile ether, while di-n-butyl ether has longer alkyl chains, leading to a higher boiling point and lower water solubility. wikipedia.orgwikipedia.org Methyl tert-butyl ether (MTBE) is a branched ether, which affects its physical properties and applications, notably as a gasoline additive. monumentchemical.comvinatiorganics.com 2-Butoxyethanol, a glycol ether, contains a hydroxyl group, which allows it to participate in hydrogen bonding, giving it a much higher boiling point and greater water miscibility compared to simple ethers of similar size. chemicalbook.comwikipedia.org

A comparison of the physical properties of this compound with these analogous compounds is detailed in the table below.

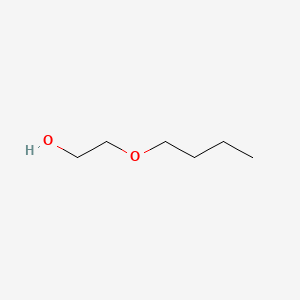

| Compound Name | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Structure |

|---|---|---|---|---|

| This compound | C₉H₂₀O | 73.4-74.3 (at 50 Torr) | 0.774 |  |

| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 |  |

| Di-n-butyl Ether | C₈H₁₈O | 142 | 0.769 |  |

| Methyl tert-butyl Ether (MTBE) | C₅H₁₂O | 55.2 | 0.741 |  |

| 2-Butoxyethanol | C₆H₁₄O₂ | 171 | 0.902 |  |

Generalization of Reactivity and Application Principles Across Homologues

The reactivity and applications of ethers can be generalized based on their structural features, providing a framework for understanding the behavior of this compound.

Reactivity: Ethers are generally characterized by their low reactivity, which makes them excellent solvents for many organic reactions. libretexts.orglibretexts.org Their only significant general reaction is cleavage of the C-O bond by strong acids, typically hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The mechanism of this cleavage—either S(_N)1 or S(_N)2—is dictated by the structure of the alkyl groups attached to the ether oxygen. libretexts.orgmasterorganicchemistry.com

S(_N)2 Mechanism: Ethers with primary and secondary alkyl groups typically undergo cleavage via an S(_N)2 pathway. libretexts.org The reaction is initiated by the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com The halide anion then acts as a nucleophile, attacking the less sterically hindered carbon atom. libretexts.org For an unsymmetrical ether like this compound, which has a primary n-butyl group and a branched primary 2-methylbutyl group, the nucleophilic attack would preferentially occur at the less hindered n-butyl carbon.

S(_N)1 Mechanism: When an ether contains a tertiary, benzylic, or allylic group, cleavage occurs through an S(_N)1 mechanism. libretexts.org This is because these groups can form stable carbocation intermediates. In this case, after protonation of the ether oxygen, the C-O bond breaks to form the stable carbocation and an alcohol molecule. The halide ion then attacks the carbocation. fiveable.me

Synthesis: The most versatile method for preparing both symmetrical and unsymmetrical ethers is the Williamson ether synthesis. wikipedia.orgjove.com This reaction involves the S(_N)2 attack of an alkoxide ion on a primary alkyl halide or tosylate. wikipedia.orgunacademy.com The success of the Williamson synthesis is highly dependent on steric hindrance. numberanalytics.compearson.com The reaction works best with methyl and primary alkyl halides. unacademy.commasterorganicchemistry.com Secondary alkyl halides can lead to a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield elimination products because the alkoxide acts as a base rather than a nucleophile. masterorganicchemistry.com

The synthesis of this compound can be designed by considering its two possible disconnections. A favorable approach would involve the reaction of sodium butoxide with 1-bromo-2-methylbutane (B81432) or, more ideally, the reaction of sodium 2-methyl-1-butoxide with a primary halide like 1-bromobutane (B133212) to minimize competing elimination reactions. numberanalytics.com

Applications: The primary application for many simple ethers like diethyl ether is as a laboratory solvent, owing to their chemical inertness and ability to dissolve a wide range of nonpolar compounds. wikipedia.orggokemi.com More specialized ethers have distinct applications. For example, MTBE has been widely used as an oxygenate in gasoline to improve combustion efficiency and reduce carbon monoxide emissions. vinatiorganics.comcdc.gov Glycol ethers, such as 2-butoxyethanol, are used extensively as solvents in paints, coatings, and cleaning products due to their surfactant properties and miscibility with water. wikipedia.orgatamankimya.com The research interest in this compound for the synthesis of fluorinating reagents suggests a potential application in specialized chemical synthesis rather than as a bulk solvent.

Future Research Directions and Emerging Applications

Advanced Spectroscopic Probes for Reaction Monitoring

The synthesis of 1-Butoxy-2-methylbutane, typically achieved through the etherification of 1-butanol (B46404) and 2-methyl-1-butanol, can be significantly enhanced by real-time reaction monitoring. Advanced spectroscopic probes, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, offer powerful tools for achieving this. These non-invasive techniques provide detailed chemical information about the reaction mixture in real-time, allowing for precise control over reaction parameters and optimization of product yield and purity. researchgate.netnih.gov

In-situ FTIR spectroscopy can be employed to track the concentration of reactants and products by monitoring their characteristic vibrational bands. researchgate.net For instance, the disappearance of the broad O-H stretching band of the reactant alcohols (around 3300-3500 cm⁻¹) and the appearance of the C-O-C stretching band of the ether product (around 1070-1150 cm⁻¹) can be monitored to determine the reaction kinetics and endpoint. study.com This real-time data enables immediate adjustments to reaction conditions, such as temperature and catalyst concentration, to maintain optimal performance.

Raman spectroscopy offers a complementary in-situ monitoring approach. researchgate.net It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. researchgate.net The progress of the etherification reaction can be followed by observing the decrease in the intensity of Raman peaks corresponding to the C-O stretching of the alcohols and the emergence of new peaks characteristic of the ether product. open-raman.org The high specificity of Raman spectroscopy allows for the simultaneous monitoring of multiple components in the reaction mixture, providing a comprehensive understanding of the reaction dynamics. aiche.org

Interactive Table: Hypothetical Spectroscopic Data for Monitoring the Synthesis of this compound.

| Compound | Spectroscopic Technique | Characteristic Peak (cm⁻¹) | Peak Assignment |

| 1-Butanol | FTIR | ~3350 | O-H stretch |

| 2-Methyl-1-butanol | FTIR | ~3350 | O-H stretch |

| This compound | FTIR | ~1100 | C-O-C stretch |

| 1-Butanol | Raman | ~1050 | C-O stretch |

| 2-Methyl-1-butanol | Raman | ~1030 | C-O stretch |

| This compound | Raman | ~880 | C-O-C stretch |

The integration of these advanced spectroscopic probes into the production of this compound can lead to significant improvements in process efficiency, product quality, and safety. The real-time data generated allows for the development of robust kinetic models and automated control strategies, paving the way for more efficient and sustainable manufacturing processes.

Green Chemistry Principles in this compound Production and Use

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pnas.orgacs.org The production and application of this compound can be made more sustainable by incorporating these principles.

A key aspect of green chemistry is the use of renewable feedstocks. researchgate.netrsc.org Both 1-butanol and 2-methyl-1-butanol, the precursors to this compound, can be produced from biomass through fermentation processes. researchgate.netnih.gov Utilizing these bio-based alcohols significantly reduces the carbon footprint of the synthesis process compared to traditional petrochemical routes. nrel.gov

The use of heterogeneous solid acid catalysts, such as zeolites or ion-exchange resins, in the etherification reaction is another important green chemistry approach. mdpi.comresearchgate.net These catalysts offer several advantages over traditional homogeneous acid catalysts like sulfuric acid. masterorganicchemistry.comyoutube.com They are non-corrosive, easily separated from the reaction mixture, and can be reused, which minimizes waste and simplifies the purification process. mdpi.com This aligns with the green chemistry principle of catalysis, which favors the use of catalytic reagents over stoichiometric ones. acs.org

Interactive Table: Comparison of Catalytic Systems for Ether Synthesis.

| Catalyst Type | Advantages | Disadvantages |

| Homogeneous (e.g., H₂SO₄) | High activity | Corrosive, difficult to separate, generates waste |

| Heterogeneous (e.g., Zeolites) | Reusable, non-corrosive, easy separation | May have lower activity than homogeneous catalysts |

By embracing these green chemistry principles, the production and use of this compound can be aligned with the goals of sustainability, leading to a more environmentally friendly and economically viable chemical product.

Q & A

Q. What are the recommended synthetic routes for 1-Butoxy-2-methylbutane in laboratory settings?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 2-methyl-1-butanol with a butyl halide (e.g., 1-bromobutane) under alkaline conditions (e.g., NaOH or KOH). The reaction mixture should be refluxed in a polar aprotic solvent (e.g., THF) to enhance nucleophilicity. Post-synthesis, purification via fractional distillation is recommended due to the compound's volatility. Characterization should include GC-MS for purity assessment and H/C NMR to confirm the ether linkage and branching .

Q. How should researchers handle this compound given limited toxicological data?

- Methodological Answer : Safety Data Sheets (SDS) for structurally related ethers (e.g., 1-(1-Butoxyethoxy)butane) recommend Category 4 acute toxicity precautions (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. Storage should follow guidelines for volatile ethers: airtight containers in cool (<25°C), ventilated areas away from oxidizers. Toxicity assays (e.g., Ames test for mutagenicity) should precede large-scale use .

Q. Which analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Purity : Gas chromatography (GC) with FID detection, calibrated against known ether standards.

- Structural Confirmation : H NMR (δ ~3.4 ppm for ether -OCH-, δ ~1.2-1.6 ppm for branched alkyl groups) and IR spectroscopy (C-O-C stretch ~1100 cm).

- Physicochemical Properties : Differential Scanning Calorimetry (DSC) for melting point determination if crystalline; ebulliometry for boiling point estimation .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., boiling point) be resolved?

- Methodological Answer : Discrepancies often arise from impurities or measurement variability. To resolve:

- Experimental Validation : Use high-purity samples (>99%) and standardized methods (e.g., ASTM D86 for distillation).

- Computational Prediction : Apply group contribution methods (e.g., Joback-Reid) or quantum mechanical calculations (DFT) to estimate properties like vapor pressure and boiling point. Cross-validate with databases like NIST Chemistry WebBook for analogous ethers .

Q. What strategies are effective for studying the reaction mechanisms of this compound in radical-mediated processes?

- Methodological Answer :

- Radical Trapping : Use spin traps (e.g., TEMPO) with ESR spectroscopy to detect transient radical intermediates.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify hydrogen abstraction steps.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map potential energy surfaces and identify transition states .

Q. How can researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301B (Ready Biodegradability Test) with activated sludge to measure aerobic degradation.

- Hydrolysis Kinetics : Monitor pH-dependent hydrolysis (25°C, pH 4-9) via GC-MS to quantify degradation products.

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to establish LC/EC values .

Data Gaps and Methodological Challenges

Q. What experimental designs mitigate risks when toxicological data for this compound are incomplete?

- Methodological Answer :

- Tiered Testing : Start with in vitro assays (e.g., cytotoxicity in HepG2 cells) to identify thresholds for in vivo studies.

- Read-Across Analysis : Leverage toxicity data from structurally similar compounds (e.g., tert-butyl ethers) to predict hazards.

- Exposure Controls : Implement real-time air monitoring (PID detectors) and biological exposure indices (BEIs) for lab personnel .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.